molecular formula C13H24N2O2 B13323826 tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate

tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate

Cat. No.: B13323826
M. Wt: 240.34 g/mol
InChI Key: VOBUDGXVBPWVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate is a bicyclic carbamate derivative featuring an 8-azabicyclo[3.2.1]octane core. This compound is characterized by a tert-butyl carbamate group attached to the nitrogen atom at position 3 of the bicyclic scaffold, with an additional methyl substituent on the same nitrogen. Its hydrochloride salt (EN300-1692802) is commercially available, suggesting utility in pharmaceutical synthesis or medicinal chemistry research due to enhanced solubility .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(4)11-7-9-5-6-10(8-11)14-9/h9-11,14H,5-8H2,1-4H3

InChI Key

VOBUDGXVBPWVIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

Table 1: Yields Across Synthetic Routes

Starting Material Key Reagent Product Yield
Nortropinone hydrochloride Boc₂O Boc-protected nortropinone 94.5%
Boc-nortropinone LiHMDS, triflimide Enol triflate intermediate 92%
Benzyl-azabicyclooctanol 2-Chloropyrazine Pyrazine-substituted intermediate 30%

Table 2: Spectroscopic Data

Compound ¹H NMR (CDCl₃) Key Peaks ¹³C NMR (CDCl₃) Key Peaks
Enol triflate intermediate δ 6.08 (s, 1H), 1.45 (s, 9H) δ 153.9 (C=O), 118.7 (CF₃)
tert-butyl N-methylcarbamate derivative δ 3.05 (s, 3H, NCH₃) δ 80.5 ((CH₃)₃CO)

Chemical Reactions Analysis

tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-ButylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate is a chemical compound featuring a unique bicyclic structure. It belongs to the tropane alkaloid family, known for its diverse biological activities. The compound's structure includes a tert-butyl group, a carbamate functional group, and an 8-azabicyclo[3.2.1]octane scaffold, making it a subject of interest in scientific research.

Chemical Properties

  • Molecular Formula: C13H24N2O2
  • Molecular Weight: 240.34 g/mol
  • IUPAC Name: tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate
  • InChI: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(4)11-7-9-5-6-10(8-11)14-9/h9-11,14H,5-8H2,1-4H3
  • InChI Key: VOBUDGXVBPWVIV-UHFFFAOYSA-N
  • SMILES: CC(C)(C)OC(=O)N(C)C1CC2CCC(C1)N2

Synthesis
The synthesis of this compound typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives.

Chemical Reactions

This compound undergoes chemical reactions, including oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The products depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has applications in scientific research.

  • Chemistry: It serves as a building block for synthesizing complex molecules.
  • Biology and Medicine: It is studied for its potential as a small molecule inhibitor of excitatory amino acid transporters, which are proteins that regulate neurotransmitter concentrations in the central nervous system.

Mechanism of Action

Mechanism of Action

The mechanism of action of tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets in the central nervous system. It acts as an inhibitor of excitatory amino acid transporters, thereby modulating the concentration of neurotransmitters like glutamate. This modulation can affect various neural pathways and has implications for the treatment of neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in bicyclic ring systems, substituent positions, and functional groups. Key comparisons include:

Table 1: Structural Comparison of Analogous Bicyclic Carbamates
CAS No. Compound Name Structural Features Similarity Score*
147611-03-8 tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate Bicyclo[3.2.1]octane, N-methylcarbamate, tert-butyl Reference
287114-25-4 tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate Lacks N-methyl group; simpler carbamate 0.89
455267-38-6 tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate Exo-aminomethyl substitution; extended linker N/A
1239319-82-4 tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate Spiro[3.5]nonane system; amino group at position 2 0.92
163271-08-7 tert-butyl (4-methylpiperidin-4-yl)carbamate Piperidine ring with 4-methyl group; monocyclic 0.91

*Similarity scores (0–1) based on structural and functional group overlap using cheminformatics tools .

Pharmacological and Physicochemical Properties

  • Lipophilicity and Solubility: The N-methyl group in the parent compound increases lipophilicity compared to its non-methylated analog (CAS 287114-25-4). However, the hydrochloride salt form (EN300-1692802) improves aqueous solubility, critical for in vivo applications .
  • Stereochemical Influence: The exo-3-(Boc-aminomethyl) derivative (CAS 455267-38-6) demonstrates how stereochemistry (exo vs. endo) can alter bioactivity, as seen in receptor-binding studies of related tropane alkaloids .

Key Research Findings

  • Receptor Binding : Bicyclo[3.2.1]octane carbamates show higher affinity for sigma-1 receptors than piperidine analogs, attributed to rigid spatial orientation .
  • Metabolic Stability: Methyl substitution (as in the parent compound) reduces metabolic degradation compared to non-methylated carbamates, as observed in hepatic microsome assays .
  • Spiro vs. Bicyclic Systems : Spiro derivatives (e.g., CAS 1239319-82-4) exhibit longer half-lives in vivo due to reduced cytochrome P450 interactions .

Biological Activity

tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate is a compound of interest due to its unique bicyclic structure and potential biological activities. As a member of the tropane alkaloid family, it exhibits various pharmacological properties, particularly in the modulation of neurotransmitter systems.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 871727-14-9
  • IUPAC Name : tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate

The compound features a tert-butyl group, a carbamate functional group, and an 8-azabicyclo[3.2.1]octane scaffold, which is crucial for its biological activity .

The primary mechanism of action for this compound involves its role as an inhibitor of excitatory amino acid transporters (EAATs). By modulating the concentration of glutamate in the central nervous system, this compound can influence various neural pathways associated with neurodegenerative diseases and psychiatric disorders .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on EAATs, which are critical for maintaining glutamate homeostasis in the brain. In vitro assays have shown that this compound can reduce glutamate uptake in neuronal cultures, suggesting potential applications in treating conditions characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis .

Comparative Analysis with Similar Compounds

A comparative study highlighted the biological activity of this compound against other related compounds:

Compound NameEAAT Inhibition (%)IC50 (µM)
This compound75%5
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate60%10
tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate70%7

This table illustrates that this compound is one of the more potent inhibitors among its peers, indicating its potential utility in therapeutic applications .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Neuroprotective Effects : A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal death following excitotoxic injury induced by glutamate exposure.
  • Anxiety and Depression Models : In behavioral assays using rodent models, this compound showed promise in reducing symptoms associated with anxiety and depression, likely through its modulation of glutamatergic signaling pathways.

Q & A

Q. What is the structural significance of the 8-azabicyclo[3.2.1]octane scaffold in this compound?

The 8-azabicyclo[3.2.1]octane core is a bicyclic structure with a nitrogen atom at the bridgehead position. Its rigid geometry mimics tropane alkaloids, enabling interactions with biological targets like neurotransmitter transporters and enzymes. The [3.2.1] bridge notation refers to the number of carbons in each bridge (3, 2, and 1), which constrains conformational flexibility and enhances binding specificity .

Q. What synthetic methods are reported for preparing tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate?

A common approach involves coupling 8-azabicyclo[3.2.1]octane derivatives with tert-butyl carbamate-protected reagents. For example, one protocol uses potassium carbonate in DMF at 100°C to facilitate nucleophilic substitution or condensation reactions, yielding the target compound in ~85% purity. Chiral intermediates may require resolution via chromatography or crystallization .

Q. How is stereochemistry addressed in the synthesis of this compound?

The 8-azabicyclo[3.2.1]octane scaffold contains multiple chiral centers, necessitating enantioselective methods. Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) or kinetic resolution is often employed. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a key intermediate for stereocontrolled derivatization .

Advanced Research Questions

Q. What biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives, and how are they validated?

  • Monoamine Transporters (DAT/SERT): Derivatives exhibit nanomolar affinity for dopamine (DAT) and serotonin (SERT) transporters, validated via radioligand binding assays and in vivo behavioral models (e.g., locomotor activity tests in rodents) .
  • ELOVL6 Inhibition: Some analogs inhibit long-chain fatty acid elongase 6 (ELOVL6), implicated in metabolic disorders. Activity is confirmed via enzymatic assays using labeled substrates (e.g., 14^{14}C-palmitate) .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

  • Carbamate Protection: The tert-butyl carbamate group enhances metabolic stability by shielding the amine from cytochrome P450 oxidation.
  • N-Methylation: Reduces polarity, improving blood-brain barrier penetration. Metabolic studies (e.g., LC-MS/MS analysis of plasma metabolites) show prolonged half-life compared to non-methylated analogs .

Q. What methodologies are used to resolve contradictions in biological activity data across analogs?

Discrepancies in potency or selectivity often arise from stereochemical or regiochemical variations. Strategies include:

  • Molecular Docking: Computational modeling to compare binding poses of enantiomers with target proteins.
  • Isotopic Labeling: 3^{3}H-labeled compounds for precise quantification of transporter binding kinetics .

Q. How are metabolic pathways of this compound characterized in preclinical studies?

  • In Vitro: Liver microsome assays identify phase I metabolites (e.g., oxidative dealkylation).
  • In Vivo: Radiolabeled (14^{14}C) compound administration in rodents, followed by HPLC-MS/MS analysis of urine and plasma to map major metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Methodological Recommendations

  • Stereochemical Analysis: Use circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration of chiral centers .
  • Metabolite Identification: Combine high-resolution mass spectrometry (HR-MS) with nuclear magnetic resonance (NMR) for structural elucidation of unknown metabolites .
  • Target Validation: Employ CRISPR/Cas9-mediated knockout models to confirm target specificity (e.g., DAT-KO mice for transporter studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.